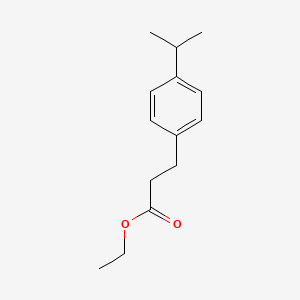

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester

Description

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester is an organic compound with the molecular structure characterized by a propionic acid ethyl ester backbone and a para-substituted isopropyl group on the phenyl ring. The isopropyl group is an electron-donating substituent, which may enhance steric bulk and influence solubility, reactivity, and binding interactions in biological or synthetic contexts.

Properties

CAS No. |

79942-37-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

ethyl 3-(4-propan-2-ylphenyl)propanoate |

InChI |

InChI=1S/C14H20O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-6,8-9,11H,4,7,10H2,1-3H3 |

InChI Key |

ZTHNFRDYDYKVEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification Using Trifluoroacetic Acid

Another reported method involves the esterification of 3-(4-isopropyl-phenyl)-3-oxo-propionic acid derivatives under acidic conditions with trifluoroacetic acid (TFA).

Reagents and Conditions : The reaction is heated for approximately 30 hours in the presence of trifluoroacetic acid, facilitating ester formation.

Yield : The yield reported for 3-(4-isopropyl-phenyl)-3-oxo-propionic acid ethyl ester is approximately 81.9%.

Reference : Armati et al. (1986) describe this synthesis with heating and TFA as the catalyst, highlighting the efficiency of this method for related esters.

Yamaguchi Esterification

The Yamaguchi method involves the formation of esters via mixed anhydrides using 2,4,6-trichlorobenzoyl chloride and subsequent reaction with alcohols in the presence of DMAP (4-dimethylaminopyridine).

Procedure : The carboxylic acid is first converted to a mixed anhydride with 2,4,6-trichlorobenzoyl chloride and triethylamine in tetrahydrofuran, followed by addition of ethanol and catalytic DMAP to form the ester.

Advantages : This method is efficient for sterically hindered alcohols and acids, providing high yields under mild conditions.

Limitations : Extremely bulky esters (e.g., tert-butyl pivalate) are challenging to synthesize by this method.

Relevance : This method could be employed for 3-(4-isopropyl-phenyl)-propionic acid ethyl ester synthesis, especially when other methods fail or for scale-up purposes.

Enzymatic and Biomimetic Esterification

Natural biosynthetic pathways and enzymatic catalysis provide inspiration for ester bond formation, often involving thioester intermediates and catalytic triads in enzymes.

Mechanism : Enzymes like thioesterases catalyze ester formation through nucleophilic attack and transesterification, often with high regio- and stereoselectivity.

Chemical Mimicry : Biomimetic strategies using thioester intermediates have been successful in complex ester synthesis but are less commonly applied for simple esters like 3-(4-isopropyl-phenyl)-propionic acid ethyl ester.

Potential : Enzymatic catalysis may offer green chemistry routes with high specificity and mild conditions, though practical industrial application for this compound is limited at present.

Comparative Analysis of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbodiimide (DCC) + pTSA | DCC, pTSA, pyridine or pyridine mixtures | Pyridine, THF-pyridine, chloroform-pyridine | Room temp, 24 h | 90-98 | High yield, mild conditions | Requires strong acid catalyst |

| Acid-Catalyzed (TFA) | Trifluoroacetic acid | Not specified | Heating, 30 h | ~82 | Simple reagents | Long reaction time |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas | Toluene, ethanol | 140-160°C, 10-20 bar H2 | Up to 92 | Selective reduction steps | Requires high pressure and temp |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | THF, benzene or toluene | Room temp | High | Efficient for hindered substrates | Some bulky esters not formed |

| Enzymatic/Biomimetic | Enzymes (thioesterases) | Aqueous or organic media | Mild, physiological pH | Variable | Highly selective, green chemistry | Limited industrial application |

Summary and Recommendations

The carbodiimide-mediated esterification with acid catalysts such as p-toluenesulfonic acid in pyridine solvents is the most documented and efficient chemical method for preparing 3-(4-isopropyl-phenyl)-propionic acid ethyl ester, with yields often exceeding 90%.

Acid-catalyzed esterification using trifluoroacetic acid offers a straightforward alternative but requires longer reaction times and heating.

Catalytic hydrogenation of keto-ester intermediates provides a route to related esters with high selectivity, useful when starting from oxo-precursors.

The Yamaguchi esterification method is valuable for sterically hindered substrates and can be adapted for this compound.

Enzymatic methods remain largely experimental for this ester but hold promise for future green synthesis approaches.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis remains a fundamental reaction for this ester, with acid- and base-catalyzed mechanisms yielding distinct products.

Acid-Catalyzed Hydrolysis

-

Conditions : Excess water, H₂SO₄ (catalytic), reflux at 80–100°C .

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate eliminates ethanol, forming 3-(4-isopropyl-phenyl)-propionic acid .

-

Yield : ~85–90% under optimized conditions.

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt and ethanol. The reaction is irreversible due to deprotonation of the carboxylic acid .

Table 1: Hydrolysis Reaction Parameters

| Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 80–100 | 4–6 | Propionic acid derivative | 85–90 |

| NaOH | 70–80 | 2–3 | Carboxylate salt | >95 |

Transesterification

This ester undergoes alcohol exchange in the presence of acid or base catalysts, enabling the synthesis of diverse esters.

-

Conditions :

-

Example : Reaction with phenol in pyridine/pTSA yields phenyl 3-(4-isopropyl-phenyl)-propionate at 93% efficiency, compared to 39% without pTSA .

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenol | pTSA | Pyridine | 93 |

| 1-Butanol | DCC/pTSA | Chloroform | 81 |

| Isobutanol | HCl | Tetrahydrofuran | 78 |

Esterification of 3-(4-Isopropyl-phenyl)-propionic Acid

Carbodiimide-Based Coupling

-

Conditions : Dicyclohexylcarbodiimide (DCC), pTSA, pyridine/dimethylformamide .

-

Mechanism : DCC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with ethanol .

-

Yield : 89–93% with pTSA; drops to 39–74% without acid catalysts .

Nucleophilic Acyl Substitution

The ester participates in reactions with amines and hydride reagents.

Aminolysis

Reduction with Grignard Reagents

-

General Reactivity : Esters react with Grignard reagents (e.g., RMgX) to form tertiary alcohols .

-

Example : Reaction with methylmagnesium bromide yields 3-(4-isopropyl-phenyl)-pentan-3-ol .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis and Intermediates

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active derivatives, which may exhibit anti-inflammatory properties beneficial for treating conditions like arthritis.

1.2 Anti-inflammatory Properties

Research has indicated that this compound possesses significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Preliminary studies also suggest potential antioxidant effects, indicating its usefulness in combating oxidative stress-related conditions.

1.3 Interaction with Biological Systems

Studies have shown that 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester interacts with various enzymes and receptors within biological systems. These interactions are crucial for understanding its therapeutic potential and safety profile, particularly regarding metabolic pathways associated with inflammation and oxidative stress.

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to drug metabolism and disease pathways. Understanding these interactions can lead to the development of more effective therapeutic agents.

2.2 Structural Analogues

Research into structural analogues of 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester has revealed various compounds with altered biological activities. For example, derivatives such as 3-(4-Isopropyl-phenyl)-crotonic acid ethyl ester have been synthesized to explore their unique properties and potential applications in medicinal chemistry.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester can be utilized in the synthesis of polymers and copolymers, contributing to materials with enhanced thermal stability and chemical resistance. This versatility makes it valuable in developing advanced materials for various industrial applications.

3.2 Coatings and Composites

Due to its unique chemical structure, this compound can be incorporated into coatings that require specific properties such as water repellency and friction resistance. These coatings can be applied to various substrates to improve their durability and performance under harsh conditions.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems, releasing the parent acid and ethanol. The parent acid can then interact with specific receptors or enzymes, exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(4-isopropyl-phenyl)-propionic acid ethyl ester with analogous ethyl esters featuring distinct aromatic substituents, based on synthesis methods, molecular properties, and applications derived from the evidence.

Key Structural and Functional Differences

Electronic Effects: Electron-donating groups (e.g., isopropyl): Increase steric hindrance and may enhance lipophilicity, favoring membrane permeability in drug design. Electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl): Improve thermal stability and reactivity in electrophilic substitutions but reduce solubility in polar solvents .

Synthetic Accessibility: Halogenated derivatives (e.g., 4-fluoro) often utilize transition metal-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions), whereas nitro or trifluoromethyl groups may require specialized reagents (e.g., nitrating agents or trifluoromethylation protocols) .

Applications :

- Pharmaceuticals : Indole- and pyridinyl-substituted esters (e.g., and ) are prevalent in kinase inhibitors and antibiotic intermediates.

- Flavor Chemistry : Sulfur-containing esters (e.g., methylthio derivatives) correlate with microbial metabolic pathways in fermented products .

Stability and Reactivity Trends

- Hydrolytic Stability : Esters with electron-withdrawing substituents (e.g., nitro) are generally more resistant to hydrolysis than those with electron-donating groups (e.g., isopropyl) due to reduced electrophilicity at the carbonyl carbon .

- Thermal Decomposition : Tertiary esters (e.g., t-butyl derivatives) decompose faster than primary or secondary esters, though this trend varies with substituent polarity .

Biological Activity

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester (CAS No. 79942-37-3) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant research findings.

- Molecular Formula : C14H20O2

- Molecular Weight : 220.3074 g/mol

- IUPAC Name : Ethyl 3-(4-isopropylphenyl)propanoate

Antioxidant Properties

Research indicates that esters of propionic acid, including 3-(4-isopropyl-phenyl)-propionic acid ethyl ester, exhibit significant antioxidant activity. A study highlighted the radical scavenging capacity of various esters, suggesting that modifications in the structure can enhance or diminish their effectiveness. The compound's structure contributes to its ability to neutralize free radicals, potentially offering protective effects against oxidative stress in biological systems .

Anticancer Activity

Several studies have explored the anticancer potential of propionic acid derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that modifications in the alkyl chain and aromatic substituents significantly affected cytotoxicity against various cancer cell lines, including HeLa cells . This suggests that 3-(4-isopropyl-phenyl)-propionic acid ethyl ester may possess similar properties warranting further investigation.

The biological activity of 3-(4-isopropyl-phenyl)-propionic acid ethyl ester is believed to involve several mechanisms:

- Free Radical Scavenging : The compound can donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, influencing processes such as apoptosis in cancer cells.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Table of Biological Activities

Synthesis and Derivatives

The synthesis of 3-(4-isopropyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-isopropylphenyl)propanoic acid with ethanol under acidic conditions. This process can be optimized for yield and purity using various catalysts and reaction conditions.

Related Compounds

Similar compounds have been synthesized and tested for their biological activities, showcasing a range of effects depending on structural variations. For example, derivatives with different alkyl groups or functional substitutions often exhibit altered bioactivity profiles, emphasizing the importance of chemical structure in determining biological effects .

Q & A

Q. What are the standard synthetic routes for 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester?

The ester is typically synthesized via acid-catalyzed esterification of 3-(4-Isopropyl-phenyl)propionic acid with ethanol. A Dean-Stark apparatus can remove water to shift equilibrium toward ester formation. Characterization involves ¹H/¹³C NMR to confirm esterification (e.g., carbonyl peak at ~170 ppm and ethyl ester triplet at ~1.2 ppm). Purity is validated using HPLC with C18 columns and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : Key signals include the isopropyl group (doublet of septets at ~2.8 ppm) and ethyl ester protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm).

- FT-IR : Ester carbonyl stretch at ~1720 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹.

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₄H₂₀O₂). Cross-reference with PubChem data for validation .

Q. How can solubility and stability be optimized for biological assays?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol (1–5 mg/mL). For long-term stability, store at –20°C under inert gas. Avoid repeated freeze-thaw cycles. Use HPLC-grade solvents to prevent degradation during handling .

Q. What in vitro models are suitable for preliminary pharmacological screening?

Q. How to validate purity for synthetic batches?

Combine HPLC (≥95% purity) with elemental analysis (C, H, O within ±0.3% of theoretical values). For trace impurities, use GC-MS to identify volatile byproducts like unreacted alcohol or acid .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for synthesis optimization?

Apply density functional theory (DFT) to model transition states and identify energy barriers. The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian 16) with experimental data to refine catalysts (e.g., p-toluenesulfonic acid vs. enzymatic lipases) and solvent systems .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Compound degradation : Verify stability under assay conditions via LC-MS.

- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets across labs .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Use (R)- or (S)-BINOL-derived phosphoric acids for kinetic resolution.

- Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Q. What advanced separation techniques enhance purification efficiency?

- Simulated moving bed (SMB) chromatography : Ideal for large-scale separation with minimal solvent waste.

- Membrane filtration : Use nanofiltration (MWCO 200–300 Da) to remove low-MW impurities.

- Crystallization screening : Explore solvent/anti-solvent pairs (e.g., ethanol/water) using high-throughput platforms .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in repositories like Zenodo.

- Safety Protocols : Follow ECHA guidelines for handling fluorinated solvents (if used) and conduct risk assessments for biological testing .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity studies in preclinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.